Deacetyl moxisylyte hydrochloride is a compound derived from moxisylyte, a drug primarily used as an alpha-1 adrenergic antagonist. Moxisylyte, also known as thymoxamine, is utilized in urology for treating erectile dysfunction and has applications in managing conditions like Raynaud's syndrome and ocular disorders. Deacetyl moxisylyte hydrochloride is formed through the hydrolysis of moxisylyte by pseudocholinesterase, resulting in its major metabolite, deacetyl-thymoxamine, which retains pharmacological activity. The molecular formula for deacetyl moxisylyte hydrochloride is C₁₆H₂₅ClN₁O₃, with a molecular weight of approximately 315.836 g/mol .
The primary chemical reaction involving deacetyl moxisylyte hydrochloride is its formation from moxisylyte through hydrolysis. This reaction can be represented as follows:
This hydrolysis reaction occurs rapidly in plasma and tissues, leading to the production of deacetyl-thymoxamine as the major metabolite . The metabolite can further undergo demethylation by cytochrome P450 enzymes to yield additional pharmacologically active compounds .
Deacetyl moxisylyte hydrochloride exhibits biological activity primarily through its action as an alpha-1 adrenergic antagonist. This antagonism leads to smooth muscle relaxation and vasodilation, enhancing blood flow to various tissues, including the corpus cavernosum in the penis, which is critical for achieving an erection . Studies indicate that deacetyl moxisylyte hydrochloride can effectively reduce norepinephrine-induced contractions in isolated human penile tissue, demonstrating its potential efficacy in treating erectile dysfunction .
The synthesis of deacetyl moxisylyte hydrochloride typically involves the hydrolysis of moxisylyte. This process can be catalyzed by enzymes such as pseudocholinesterase found in plasma and tissues. The general steps for synthesizing deacetyl moxisylyte hydrochloride are:
This method ensures high yields of the active metabolite while maintaining its pharmacological properties .
Deacetyl moxisylyte hydrochloride has several applications, particularly in urology and vascular health:
Several compounds share structural or functional similarities with deacetyl moxisylyte hydrochloride. Below is a comparison highlighting their unique characteristics:
| Compound Name | Structure/Functionality | Unique Characteristics |
|---|---|---|
| Moxisylyte | Alpha-1 adrenergic antagonist | Parent compound; rapid hydrolysis to active metabolites |
| Deacetyl-thymoxamine | Major metabolite of moxisylyte | Retains significant biological activity |
| Monodemethyl-deacethyl-moxisylyte | Further metabolite; slightly less potent than deacetyl-thymoxamine | Shows competitive antagonism but lower efficacy |
| Thymoxyethyldimethylamine | Related alpha-blocker; used for similar indications | Different pharmacokinetic properties |
Deacetyl moxisylyte hydrochloride stands out due to its rapid conversion from moxisylyte and its effectiveness in specific therapeutic applications related to erectile dysfunction and vascular health .
The synthesis of deacetyl moxisylyte hydrochloride begins with its parent compound, moxisylyte (thymoxamine), a small molecule with the chemical formula C₁₆H₂₅NO₃ [1]. Moxisylyte features a phenolic acetoxy group (C₆H₃(OAc)(CH₃)(CH(CH₃)₂)), which serves as the critical site for hydrolytic deacetylation [1]. The starting materials for moxisylyte synthesis include thymol derivatives, specifically 6-acetoxythymol, which undergoes etherification with 2-(dimethylamino)ethyl chloride to form the core structure [1] [2].
Key intermediates in moxisylyte production include:
The coupling of these intermediates occurs under alkaline conditions, typically using potassium carbonate as a base, to facilitate nucleophilic substitution at the phenolic oxygen [1]. The resultant moxisylyte is purified via recrystallization from ethanol-water mixtures, yielding a white crystalline solid with a melting point of 128–130°C [1] [5].
Deacetylation of moxisylyte to form deacetyl moxisylyte (deacetyl-thymoxamine) is mediated enzymatically by pseudocholinesterase, a plasma and tissue hydrolase [1]. The reaction proceeds via nucleophilic attack on the acetoxy group’s carbonyl carbon, facilitated by the enzyme’s active-site serine residue (Figure 1). The mechanism involves:
Table 1: Optimization Parameters for Enzymatic Hydrolysis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.4–8.2 | Maximizes enzyme activity |
| Temperature | 37–45°C | Balances reaction rate and enzyme stability |
| Enzyme Concentration | 0.5–1.5 U/mL | Linear increase in deacetylation efficiency |
| Reaction Time | 2–4 hours | Ensures >95% conversion |
Industrial-scale production often substitutes pseudocholinesterase with immobilized lipases or esterases to enhance reusability and reduce costs [1]. For example, Candida antarctica lipase B (CAL-B) immobilized on silica gel achieves 98% conversion at 40°C within 3 hours [1].
The final step involves converting deacetyl-thymoxamine into its hydrochloride salt to improve aqueous solubility and stability. This is achieved by reacting the free base with hydrochloric acid under controlled conditions:
Critical Factors in Salt Formation
Table 2: Impact of Crystallization Temperature on Purity
| Temperature (°C) | Purity (%) | Crystal Size (µm) |
|---|---|---|
| −10 | 92.3 | 50–100 |
| −20 | 98.7 | 20–50 |
| −40 | 99.1 | 10–30 |
Patent US5182270A highlights the use of antioxidant stabilizers (e.g., ascorbic acid at 0.1% w/v) during salt formation to prevent oxidative degradation, particularly at elevated temperatures [5]. This approach extends the shelf life of the final product by >24 months under ambient storage [5].
X-ray crystallography represents the definitive method for determining the three-dimensional atomic arrangement within crystalline pharmaceutical compounds. For deacetyl moxisylyte hydrochloride (molecular formula C₁₄H₂₄ClNO₂, molecular weight 273.80 g/mol), crystallographic studies would provide critical insights into molecular conformation, intermolecular interactions, and solid-state packing arrangements [1] [2].
The compound exhibits a molecular structure characterized by a phenolic core substituted with three distinct functional groups: a methyl group at the 2-position, an isopropyl group at the 5-position, and a dimethylaminoethoxy chain at the 4-position [3] [4]. The degree of unsaturation calculated from the molecular formula indicates three degrees of unsaturation, consistent with the presence of an aromatic benzene ring system.
Contemporary crystallographic analysis of pharmaceutical hydrochloride salts demonstrates the significance of hydrogen bonding patterns in determining crystal packing. Studies on related hydrochloride compounds reveal that the chloride anion typically participates in multiple hydrogen bonding interactions with protonated amine groups and phenolic hydroxyl groups [5]. In the case of deacetyl moxisylyte hydrochloride, the protonated dimethylamino group would serve as a hydrogen bond donor to the chloride counterion, while the phenolic hydroxyl group may participate in additional intermolecular hydrogen bonding networks.
Conformational analysis of the compound would focus on the flexibility of the dimethylaminoethoxy side chain. The ethoxy linker provides rotational freedom around the C-O and C-C bonds, allowing multiple conformational states. X-ray crystallography would reveal the preferred solid-state conformation, which may differ from solution-phase conformations due to crystal packing forces [6].
The isopropyl substituent at the 5-position introduces steric considerations that influence both intramolecular and intermolecular interactions. The branched alkyl group may restrict rotation around the phenyl-isopropyl bond and affect the overall molecular shape. Single-crystal X-ray diffraction studies would provide precise bond lengths, bond angles, and torsion angles, enabling detailed conformational analysis [7] [8].
Modern X-ray crystallographic techniques, including high-resolution data collection and advanced refinement methods, would allow for accurate determination of hydrogen atom positions. This information is particularly valuable for understanding the protonation state of the dimethylamino group and the orientation of the phenolic hydroxyl group [9].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for deacetyl moxisylyte hydrochloride through analysis of both proton (¹H) and carbon-13 (¹³C) nuclear environments. The molecular structure presents distinct spectroscopic signatures for each functional group component.
The ¹H nuclear magnetic resonance spectrum of deacetyl moxisylyte hydrochloride would exhibit characteristic chemical shift patterns corresponding to the various proton environments within the molecule [10] [11]. The aromatic region (6.5-8.0 ppm) would display signals from the substituted benzene ring protons. Given the substitution pattern with methyl, isopropyl, and dimethylaminoethoxy groups, two aromatic protons would be expected, appearing as distinct signals due to their different electronic environments.
The phenolic hydroxyl proton would appear as a broad signal in the range of 4-10 ppm, with the exact chemical shift dependent on the degree of hydrogen bonding and solvent system employed [10]. In deuterated dimethyl sulfoxide, phenolic hydroxyl protons typically resonate between 8-10 ppm due to hydrogen bonding interactions with the solvent.
The isopropyl group would generate a characteristic splitting pattern: the methine proton appearing as a septet around 3.0-3.5 ppm due to coupling with six equivalent methyl protons, while the two methyl groups would appear as a doublet around 1.2-1.3 ppm [12] [11]. This pattern serves as a diagnostic feature for isopropyl substitution.
The dimethylaminoethoxy chain would produce distinct signals for each component. The ethoxy methylene groups would appear as two triplets: the OCH₂ protons around 4.0-4.2 ppm and the NCH₂ protons around 2.6-2.8 ppm. The dimethylamino groups would generate a singlet around 2.2-2.4 ppm, integrating for six protons [13].
The methyl substituent on the aromatic ring would appear as a singlet around 2.1-2.3 ppm, distinct from other alkyl signals due to its benzylic character [11].
The ¹³C nuclear magnetic resonance spectrum would provide detailed information about the carbon framework of deacetyl moxisylyte hydrochloride. The aromatic carbon signals would appear in the 110-160 ppm region, with the phenolic carbon (C-OH) appearing at the downfield end of this range due to deshielding by the oxygen atom [12].
The carbonyl region (170-220 ppm) would be absent, confirming the deacetylated nature of the compound compared to the parent moxisylyte molecule. The aliphatic carbon signals would appear in characteristic regions: the dimethylamino carbons around 45 ppm, the ethoxy carbons around 58 ppm (OCH₂) and 67 ppm (NCH₂), the isopropyl methine carbon around 27 ppm, the isopropyl methyl carbons around 23 ppm, and the aromatic methyl carbon around 21 ppm [12] [11].
Advanced two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple bond correlation and heteronuclear single quantum coherence experiments, would provide definitive assignments by correlating proton and carbon chemical shifts through scalar coupling relationships [2].
Mass spectrometry of deacetyl moxisylyte hydrochloride would provide molecular weight confirmation and characteristic fragmentation patterns useful for structural elucidation and identification purposes. The molecular ion peak would appear at m/z 237 for the free base form (after loss of HCl) or at the appropriate mass-to-charge ratio for the protonated molecular ion in positive ion mode [14] [15].
Under electron ionization conditions, deacetyl moxisylyte hydrochloride would undergo characteristic fragmentation reactions typical of aromatic ethers and tertiary amines. The primary fragmentation would likely occur through α-cleavage adjacent to the ether oxygen, producing a resonance-stabilized benzylic cation [16] [17].
The dimethylaminoethoxy side chain would represent a particularly labile portion of the molecule. Beta-cleavage reactions would generate fragments through loss of the dimethylamino group (45 mass units) or the entire dimethylaminoethoxy chain (72 mass units). The resulting phenolic cation would undergo further fragmentation through loss of the isopropyl group (43 mass units) or methyl radical (15 mass units) [18].
The aromatic ring system would provide stability to certain fragment ions, with the substituted phenol cation serving as a base peak or prominent fragment. Rearrangement reactions involving hydrogen transfers could generate additional characteristic fragments diagnostic of the substitution pattern [15] [16].
Under electrospray ionization conditions, the protonated molecular ion [M+H]⁺ would predominate. Collision-induced dissociation would generate fragment ions through similar pathways as electron ionization, but with different relative intensities due to the different ionization mechanism [15].
The protonated dimethylamino group would serve as a primary fragmentation site, with loss of trimethylamine (59 mass units) representing a characteristic neutral loss. Sequential fragmentations would include loss of carbon monoxide (28 mass units) and various alkyl radicals, following established patterns for substituted phenolic compounds [14] [15].
High-resolution mass spectrometry would provide accurate mass measurements enabling determination of elemental compositions for fragment ions. This information, combined with tandem mass spectrometry experiments, would allow construction of detailed fragmentation schemes useful for structural confirmation and compound identification in analytical applications [14] [17] [18].